molecular formula C12H12N2O2 B11752956 Spiro[cyclohexane-1,3'-pyrrolo[2,3-c]pyridine]-2',4(1'H)-dione

Spiro[cyclohexane-1,3'-pyrrolo[2,3-c]pyridine]-2',4(1'H)-dione

Cat. No.: B11752956
M. Wt: 216.24 g/mol
InChI Key: SVVUMFSLLPNOKU-UHFFFAOYSA-N
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Description

Spiro[cyclohexane-1,3’-pyrrolo[2,3-c]pyridine]-2’,4(1’H)-dione is a spirocyclic compound characterized by its unique structure, where a cyclohexane ring is fused to a pyrrolo[2,3-c]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[cyclohexane-1,3’-pyrrolo[2,3-c]pyridine]-2’,4(1’H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexanone with pyrrolo[2,3-c]pyridine derivatives in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity Spiro[cyclohexane-1,3’-pyrrolo[2,3-c]pyridine]-2’,4(1’H)-dione on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclohexane-1,3’-pyrrolo[2,3-c]pyridine]-2’,4(1’H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .

Scientific Research Applications

Spiro[cyclohexane-1,3’-pyrrolo[2,3-c]pyridine]-2’,4(1’H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of Spiro[cyclohexane-1,3’-pyrrolo[2,3-c]pyridine]-2’,4(1’H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[cyclohexane-1,3’-pyrrolo[2,3-c]pyridine]-2’,4(1’H)-dione stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

spiro[1H-pyrrolo[2,3-c]pyridine-3,4'-cyclohexane]-1',2-dione

InChI

InChI=1S/C12H12N2O2/c15-8-1-4-12(5-2-8)9-3-6-13-7-10(9)14-11(12)16/h3,6-7H,1-2,4-5H2,(H,14,16)

InChI Key

SVVUMFSLLPNOKU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=O)C3=C(C=NC=C3)NC2=O

Origin of Product

United States

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